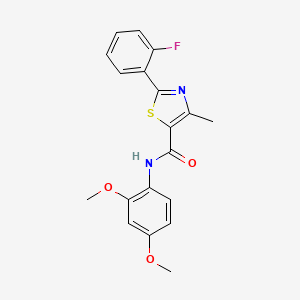

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the carboxamide nitrogen, a 2-fluorophenyl substituent at the thiazole C2 position, and a methyl group at the thiazole C4 position. Its structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) groups, which may influence its reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C19H17FN2O3S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)13-6-4-5-7-14(13)20)18(23)22-15-9-8-12(24-2)10-16(15)25-3/h4-10H,1-3H3,(H,22,23) |

InChI Key |

WZEJEWPZVATWOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazole Core and Aromatic Rings

a) Position and Number of Methoxy Groups

- Target Compound : 2,4-Dimethoxyphenyl group provides two electron-donating methoxy substituents at positions 2 and 4 of the phenyl ring.

- Analog 1: N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide () features methoxy groups at positions 3 and 5.

- Analog 2 : 2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () includes a 3,4-dimethoxyphenyl group and a trifluoromethylphenyl substituent. The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the target’s 2-fluorophenyl group .

b) Fluorine vs. Other Halogens

- Target Compound : A single fluorine atom at the ortho position of the phenyl ring.

- Analog 3 : 2-chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide () replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter electronic properties and intermolecular interactions .

- Analog 4 : Compound 11 (N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, ) has two fluorine atoms on the phenyl ring, which could enhance polarity and influence antibacterial activity .

c) Modifications to the Carboxamide Side Chain

- Analog 5: N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () replaces the dimethoxyphenyl group with a bulkier acetamidophenyl substituent.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H19FN2O4S

- Molecular Weight : 396.44 g/mol

The presence of the thiazole moiety is crucial as it contributes to the biological activity of the compound. The methoxy groups on the phenyl ring enhance its lipophilicity and potentially its ability to penetrate biological membranes.

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival, such as Aurora kinases and cyclooxygenases (COX) .

In Vitro Studies

In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide exhibits potent cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound has demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating effective growth inhibition. Specific studies report IC50 values ranging from 10 µM to 30 µM against colorectal cancer (HT29) and melanoma (WM793) cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and phenyl rings significantly affect biological activity. Notable findings include:

- Methoxy Substituents : The presence of methoxy groups at specific positions on the phenyl ring enhances anticancer activity due to increased electron density.

- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity to target enzymes, thus increasing cytotoxic potency .

Case Study 1: Aurora Kinase Inhibition

A study focused on the inhibition of Aurora kinases demonstrated that derivatives similar to N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide effectively inhibited these kinases with IC50 values as low as 25 nM. This suggests a potential application in targeted cancer therapies .

Case Study 2: COX Inhibition

Another investigation assessed the COX inhibitory activity of thiazole derivatives. The compound showed promising results in reducing inflammation markers in vitro, indicating its dual role as an anti-inflammatory and anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation of substituted thiazole precursors with appropriate carboxamide derivatives. For example, thiazole-5-carboxylic acid intermediates can be activated using coupling agents (e.g., EDCI/HOBt) and reacted with 2,4-dimethoxyaniline. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions (e.g., methoxy, fluorophenyl groups).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FTIR : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.

Cross-referencing with X-ray crystallography (if crystals are obtainable) ensures structural accuracy .

Q. How can researchers design preliminary biological assays to screen this compound for activity?

- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity). Use cell viability assays (MTT or resazurin-based) for cytotoxicity profiling. For specificity, compare activity against related analogs (e.g., 4-methylthiazole derivatives) and include positive controls (e.g., staurosporine for kinase assays). Dose-response curves (IC) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for structurally similar thiazole carboxamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, pH) or compound stability. To address this:

Validate compound stability under assay conditions via LC-MS.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Perform meta-analyses of published data, focusing on structural outliers (e.g., methoxy vs. nitro substituents).

Computational docking (AutoDock Vina) can identify binding pose variations that explain activity differences .

Q. How can X-ray crystallography and SHELX refinement improve structural understanding of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with solvent). SHELX refinement involves iterative cycles of model adjustment using SHELXL, prioritizing R-factor convergence (<0.05). ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For challenging cases (e.g., disorder), twin refinement or restraints on anisotropic displacement parameters may be applied .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations : GROMACS for solvation free energy and membrane penetration studies.

- QSAR Models : Train models on thiazole derivatives to correlate substituents (e.g., fluorine position) with bioavailability. Validate predictions with experimental Caco-2 permeability assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in different solvent systems?

- Methodological Answer :

Re-measure solubility using standardized protocols (e.g., shake-flask method at 25°C).

Analyze solvent polarity (logP vs. Hansen solubility parameters).

Investigate polymorphism via DSC/TGA to detect crystalline vs. amorphous forms.

Discrepancies may arise from impurities or hydrate formation, which can be identified via PXRD .

Structural and Mechanistic Insights

Q. What role do the 2-fluorophenyl and 4-methylthiazole moieties play in target binding?

- Methodological Answer : Molecular docking (e.g., Glide) reveals that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.